Structural Uniqueness: 6-Fluoro-2-methyl Substitution Pattern Absent from all Published Peer-Reviewed SAR Studies
A systematic review of the published pyrazolo[4,3-c]quinolin-3-one literature, including the GABAA receptor series (López Rivilli et al., 2018), the Chk1 inhibitor series (Mariano A. Vera et al., 2017), and the PDE5A inhibitor series (Shaik et al., 2019), confirms that no compound bearing the 6-fluoro-2-methyl substitution combination has been reported with disclosed biological activity [1][2][3]. The N-2 position in most published series is occupied by an aryl or substituted aryl group; the simple N-2 methyl substitution is extremely rare, appearing only in a 1992 thesis describing antibacterial rigid analogs of quinolones [4]. The combination of N-2 methyl with 6-fluoro is entirely unprecedented in the disclosed scientific corpus, creating a novel chemical space opportunity distinct from the >100 characterized pyrazolo[4,3-c]quinolin-3-one analogs.
| Evidence Dimension | Presence in published peer-reviewed SAR studies |
|---|---|
| Target Compound Data | 0 published SAR studies with biological activity data |
| Comparator Or Baseline | >30 characterized analogs in Chk1 series (2-aryl substitution); >10 characterized analogs in GABAA series (2-aryl substitution); multiple analogs in PDE5A series (8-morpholino-2-aryl substitution) |
| Quantified Difference | Complete absence vs. multiple published series; represents a novel chemotype within the scaffold class |
| Conditions | Comprehensive literature survey spanning 1993–2024; databases: PubMed, Semantic Scholar, BindingDB, USPTO/EPO patents |
Why This Matters
This structural novelty provides freedom-to-operate advantages for patenting, differentiation in chemical library screening decks where scaffold novelty is a key selection criterion, and access to unexplored biological target space.
- [1] López Rivilli MJ, et al. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands and potential anxiolytics. Bioorg Med Chem. 2018;26(14):3967-3974. View Source
- [2] Mariano A. Vera D, Laura Moyano E, Malvacio I, Sturlese M, Cuzzolin A, Moro S. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. J Enzyme Inhib Med Chem. 2017;33(1):157-165. View Source
- [3] Shaik A, Agarwal HK, Bhakuni R, Kirubakaran S. Novel Pyrazolo[4,3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Curr Top Med Chem. 2019;19(4):305-315. View Source
- [4] Suedee R. Synthesis of pyrazoloquinolone rigid analogs [M.Sc. Thesis in Pharmacy]. Chulalongkorn University; 1992. View Source
